5-Bromo-3-chloro-2-ethoxyphenylboronic acid
Overview
Description
5-Bromo-3-chloro-2-ethoxyphenylboronic acid: is an organoboron compound with the molecular formula C8H9BBrClO3 and a molecular weight of 279.33 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-ethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-3-chloro-2-ethoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloro-2-ethoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . This compound can also participate in other reactions, such as oxidation and substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can react with the halogen atoms on the phenyl ring.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenolic derivatives.
Substitution: Amino or thio-substituted phenylboronic acids.
Scientific Research Applications
Chemistry: 5-Bromo-3-chloro-2-ethoxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It is a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a crucial intermediate in the development of new therapeutic agents .
Industry: The compound is used in the production of polymers, electronic materials, and specialty chemicals. Its versatility in forming various chemical bonds makes it an essential component in industrial applications .
Mechanism of Action
The primary mechanism of action for 5-Bromo-3-chloro-2-ethoxyphenylboronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The reaction mechanism includes the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
- 5-Bromo-2-ethoxyphenylboronic acid
- 3-Chloro-2-ethoxyphenylboronic acid
- 5-Bromo-3-chlorophenylboronic acid
Comparison: 5-Bromo-3-chloro-2-ethoxyphenylboronic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, along with an ethoxy group. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its analogs, this compound may offer distinct advantages in terms of reaction conditions and product yields in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
(5-bromo-3-chloro-2-ethoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrClO3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQUBIYNGMJEAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC)Cl)Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229026 | |
Record name | Boronic acid, B-(5-bromo-3-chloro-2-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-70-0 | |
Record name | Boronic acid, B-(5-bromo-3-chloro-2-ethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(5-bromo-3-chloro-2-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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